N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine
Description
N-(1-Methoxypropan-2-yl)-2-methylcyclopentan-1-amine is a secondary amine featuring a cyclopentane ring substituted with a methyl group at position 2 and a methoxypropan-2-ylamine moiety at position 1. This compound is structurally distinct due to its cyclic framework combined with a methoxyalkylamine chain. Its synthesis and properties remain underdocumented in the provided evidence, necessitating comparisons with structurally analogous compounds for deeper insights.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-8-5-4-6-10(8)11-9(2)7-12-3/h8-11H,4-7H2,1-3H3 |
InChI Key |
OYOALHNQUOYHED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC(C)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine typically involves the reaction of 2-methylcyclopentanone with 1-methoxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares functional groups or structural motifs with several classes of amines and agrochemicals. Key comparisons include:
Metolachlor (2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(S)-1-methoxypropan-2-yl]acetamide)
- Structure : Contains the N-(1-methoxypropan-2-yl) group but as part of a chloroacetanilide herbicide backbone.
- Application : Widely used in agriculture for weed control, highlighting the role of the methoxypropan-2-yl group in enhancing bioavailability and target binding .
- Key Difference : Unlike the cyclopentane-containing target compound, Metolachlor’s aniline and chloroacetamide groups confer herbicidal activity via inhibition of very-long-chain fatty acid synthesis .
2-Methoxymethamphetamine (1-(2-Methoxyphenyl)-N-methyl-propan-2-amine)
- Structure : Shares the propan-2-amine backbone but substitutes the cyclopentane ring with a 2-methoxyphenyl group.
- Application: A psychoactive phenylalkylamine, demonstrating how aromatic substituents influence central nervous system activity. The methoxy group here enhances receptor affinity compared to non-substituted analogues .
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine
- Structure : Features a bulky cyclohexyl-naphthylmethyl group attached to propan-2-amine.
- Synthesis : Prepared via reductive amination with TiCl4 and NaB(CN)H3, a method that may differ from the target compound’s synthesis due to steric demands of the cyclopentane ring .
- Key Difference: The naphthalenyl group introduces aromaticity and lipophilicity, contrasting with the aliphatic cyclopentane in the target compound.
N-[1-(Cyclopent-2-en-1-yl)propan-2-yl]prop-2-en-1-amine
- Structure : Contains a cyclopentene ring and allylamine group, differing in unsaturation and substituent type.
- Properties : The cyclopentene ring introduces conjugation and reactivity absent in the saturated cyclopentane of the target compound. The allylamine group may confer different chelation or polymerization behaviors .
Tabular Comparison of Key Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
